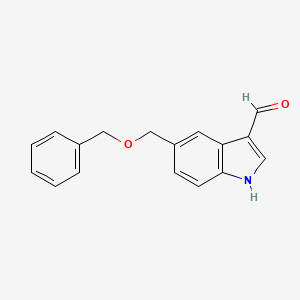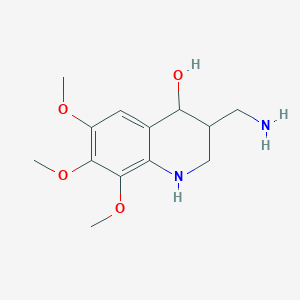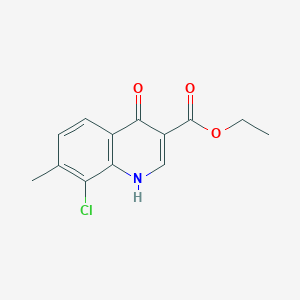![molecular formula C14H20O3Si B15065320 1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one) CAS No. 116385-93-4](/img/structure/B15065320.png)
1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is an organic compound characterized by the presence of a trimethylsilyl group and a phenylene diethanone structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trimethylsilyl chloride as a silylating agent, which reacts with the hydroxyl groups on the phenylene diethanone under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale silylation reactions, where the phenylene diethanone is treated with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the silylation process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylene diethanone derivatives.
Applications De Recherche Scientifique
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in silylation reactions to protect hydroxyl groups.
Biology: Employed in the study of enzyme-catalyzed reactions involving silylated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and inertness.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(5-methyl-2-isopropylphenoxy)silane: Similar in structure but with an isopropyl group instead of the ethanone moiety.
Methyltris(trimethylsiloxy)silane: Contains multiple trimethylsilyl groups, providing greater steric hindrance and chemical stability.
Uniqueness
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is unique due to its combination of the trimethylsilyl group and the phenylene diethanone structure, which imparts specific chemical properties such as increased volatility and protection of hydroxyl groups. This makes it particularly valuable in synthetic organic chemistry for selective reactions and protection strategies .
Propriétés
Numéro CAS |
116385-93-4 |
|---|---|
Formule moléculaire |
C14H20O3Si |
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
1-(3-acetyl-5-methyl-2-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O3Si/c1-9-7-12(10(2)15)14(17-18(4,5)6)13(8-9)11(3)16/h7-8H,1-6H3 |
Clé InChI |
BERXGNVJOJFEJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)C)O[Si](C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)



![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)






